molecular formula C11H10BrNO6 B2516017 Dimethyl 2-(5-bromo-2-nitrophenyl)malonate CAS No. 1417407-96-5

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate

Cat. No.: B2516017
CAS No.: 1417407-96-5
M. Wt: 332.106
InChI Key: KWBWIWMMGAYKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate is a useful research compound. Its molecular formula is C11H10BrNO6 and its molecular weight is 332.106. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate and Derivatives

  • The synthesis and molecular structure of a compound derived from 1,3-diketone malonate, closely related to this compound, was investigated. The study involved NMR, single crystal X-ray diffraction, and ab initio calculations to understand the molecular structure and tautomer preferences of the compound (Jiménez-Cruz, Hernández-Ortega & Ríos-Olivares, 2003).
  • Dimethyl malonate was used as a one-carbon source and linker to introduce various carbon substituents with functional groups onto aromatic nitro compounds. This methodology is significant for the decarboxylation of ester groups originating from dimethyl malonate (Selvakumar, Reddy, Kumar & Iqbal, 2001).

Chemical Transformations and Reactions

Formation of Complex Structures

  • Dimethyl malonate was involved in the formation of complex structures, such as the creation of beta-fluoroalkyltetraarylporphyrins through treatment with perfluoroalkyl iodides. This process led to the formation of structurally significant compounds through nucleophilic and electrophilic substitution reactions (Jin, Zeng, Guo & Chen, 2003).
  • A cyclotetramerization reaction of dimethyl-(2,3-dicyanophenyl)malonate with divalent metal salts resulted in non-peripherally substituted tetra(dihexylmalonate) phthalocyanines. This reaction was significant for converting methyl groups to hexyl groups during phthalocyanine formation (Korkut, Avcıata & Şener, 2011).

Novel Chemical Reactions

  • The study of reactions of zinc enolates with dimethyl 2-(1-arylmethylene)malonates revealed the formation of specific substituted amides and dimethyl malonate derivatives, indicating the compound's role in facilitating unique chemical transformations (Shchepin, Korzun, Vakhrin, Shurov, Silaichev, Ezhikova & Kodess, 2005).
  • Dimethyl 2-(5-aryl-5-oxopentyl)malonates underwent anodic cyclization to form dimethyl 2-aroylcyclopentane-1,1-dicarboxylates, showcasing a unique method of achieving structural complexity through electrooxidation in mild conditions (Okimoto, Yamamori, Hoshi & Yoshida, 2014).

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate is not clear as it’s not a bioactive molecule. Its reactivity would be determined by the functional groups present in the molecule .

Safety and Hazards

While specific safety and hazard data for Dimethyl 2-(5-bromo-2-nitrophenyl)malonate is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

dimethyl 2-(5-bromo-2-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBWIWMMGAYKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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